1-Benzyl-4-(chloromethyl)benzene

Description

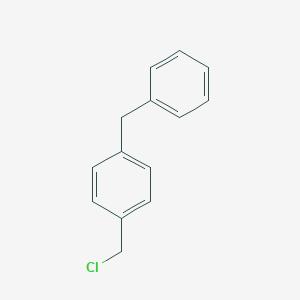

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOLHAQTWUNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884745 | |

| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-39-3 | |

| Record name | 1-(Chloromethyl)-4-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(phenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)benzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3), a versatile bifunctional reagent with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, offering insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.

Introduction: A Molecule of Interest in Synthetic Chemistry

1-Benzyl-4-(chloromethyl)benzene is an aromatic compound featuring both a benzyl group and a reactive chloromethyl moiety. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules. The benzyl group can influence the electronic and steric properties of the molecule, while the chloromethyl group serves as a highly reactive site for nucleophilic substitution, making it an excellent precursor for introducing the 4-benzylbenzyl group into various molecular scaffolds. Its applications are particularly relevant in the field of drug discovery, where the construction of novel molecular entities is paramount.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of 1-Benzyl-4-(chloromethyl)benzene is essential for its effective use in research and development. The following table summarizes its key physicochemical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃Cl | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| CAS Number | 14297-39-3 | [1] |

| Appearance | Not specified in available data | |

| Boiling Point | 324.8 °C at 760 mmHg | [1] |

| Flash Point | 144.5 °C | [1] |

| Density | 1.102 g/cm³ | [1] |

| Solubility | Insoluble in water | [2] |

Synthesis and Purification: A Proposed Protocol

Proposed Synthesis of 1-Benzyl-4-(chloromethyl)benzene

This protocol is a generalized procedure based on established methods for chloromethylation of similar aromatic hydrocarbons. Optimization of reaction conditions would be necessary to achieve high yields and purity.

dot

Caption: Proposed workflow for the synthesis of 1-Benzyl-4-(chloromethyl)benzene.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend paraformaldehyde (1.1 equivalents) and anhydrous zinc chloride (0.2 equivalents) in an inert solvent such as dichloromethane.

-

Addition of Reactant: Add diphenylmethane (1.0 equivalent) to the suspension.

-

Chloromethylation: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C) initially, then allowed to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Benzyl-4-(chloromethyl)benzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-Benzyl-4-(chloromethyl)benzene is primarily dictated by the benzylic chloride functional group. Benzylic halides are known to be significantly more reactive than their non-benzylic alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

dot

Caption: Sₙ1 and Sₙ2 reaction pathways for 1-Benzyl-4-(chloromethyl)benzene.

Sₙ1 Reactivity

The Sₙ1 mechanism proceeds through a carbocation intermediate. The benzylic carbocation formed upon the departure of the chloride ion is resonance-stabilized by the delocalization of the positive charge into the adjacent aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway favorable, particularly in the presence of weak nucleophiles and polar protic solvents.

Sₙ2 Reactivity

In the presence of strong nucleophiles and polar aprotic solvents, 1-Benzyl-4-(chloromethyl)benzene can undergo substitution via an Sₙ2 mechanism. The π-system of the benzene ring can also stabilize the pentavalent transition state of the Sₙ2 reaction, contributing to its enhanced reactivity compared to simple alkyl halides.

Applications in Drug Development and Organic Synthesis

The dual reactivity of 1-Benzyl-4-(chloromethyl)benzene makes it a valuable building block for introducing the 4-benzylbenzyl moiety into a wide range of molecules. This is particularly useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific examples for this exact molecule are not prevalent in the searched literature, its structural motifs are found in various biologically active compounds. It can be used to alkylate a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate more complex molecular architectures.

Spectral Data for Characterization

Accurate characterization of 1-Benzyl-4-(chloromethyl)benzene is crucial for confirming its identity and purity. While specific spectral data was not found in the provided search results, the expected spectral characteristics are outlined below based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the benzylic methylene protons (CH₂), and a singlet for the chloromethyl protons (CH₂Cl). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic methylene carbon, and the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methylene groups, C=C stretching of the aromatic rings, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns resulting from the loss of a chlorine atom or other fragments.

Safety, Handling, and Storage

As a benzylic chloride, 1-Benzyl-4-(chloromethyl)benzene should be handled with caution due to its potential as an alkylating agent and lachrymator.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors or dust. In case of inhalation, move to fresh air and seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

1-Benzyl-4-(chloromethyl)benzene is a reactive and versatile chemical intermediate with considerable potential in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- TCI Chemicals.

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(chloromethyl)benzene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl-4-(chloromethyl)benzene is a valuable bifunctional intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive chloromethyl group and a diphenylmethane core, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathway to 1-benzyl-4-(chloromethyl)benzene, commencing from the readily available starting material, p-xylene. The core of this synthesis involves a two-step process: the Friedel-Crafts benzylation of p-xylene to form 4-benzyltoluene, followed by the selective chlorination of the methyl group. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss alternative synthetic strategies.

Introduction: The Synthetic Utility of 1-Benzyl-4-(chloromethyl)benzene

The title compound serves as a crucial building block in the synthesis of a variety of more complex molecules. The chloromethyl group is a versatile functional handle, readily undergoing nucleophilic substitution reactions to introduce a wide range of functionalities. This reactivity is central to its application in the development of novel pharmaceuticals, agrochemicals, and specialty polymers. The diphenylmethane scaffold is also a common motif in biologically active compounds.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially viable route to 1-benzyl-4-(chloromethyl)benzene from p-xylene is a sequential two-step process. This pathway is favored due to the high availability and low cost of the starting materials, as well as generally good yields and selectivity.

Overall Reaction Scheme:

Figure 1: The two-step synthesis of 1-benzyl-4-(chloromethyl)benzene from p-xylene.

Step 1: Friedel-Crafts Benzylation of p-Xylene

The initial step involves the electrophilic aromatic substitution of p-xylene with a benzylating agent, typically benzyl chloride, in the presence of a Lewis acid catalyst.[1][2]

Reaction: p-Xylene + Benzyl Chloride → 4-Benzyltoluene + HCl

Mechanism: The Friedel-Crafts alkylation proceeds via the formation of an electrophilic species from the benzyl chloride and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This electrophile, which can be a polarized complex or a discrete benzyl carbocation, is then attacked by the electron-rich π-system of the p-xylene ring.[2] The two methyl groups on p-xylene are ortho, para-directing and activating. Due to steric hindrance from the existing methyl group at the ortho position, the incoming benzyl group predominantly adds at the para position relative to one methyl group and ortho to the other, leading to the desired 2,5-disubstituted product, which upon re-aromatization yields 4-benzyltoluene.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly employed to effectively generate the electrophilic benzylating agent.[3] The choice of catalyst can influence reaction rate and selectivity. In recent years, more environmentally friendly solid acid catalysts, such as zeolites and Zr-SBA-15 materials, have been investigated to replace traditional Lewis acids, offering advantages in terms of separation and reusability.[4][5]

-

Solvent: A non-polar, inert solvent such as carbon disulfide or a hydrocarbon is typically used. In some cases, an excess of the aromatic substrate (p-xylene) can serve as the solvent.

-

Temperature Control: The reaction is often carried out at low to moderate temperatures to minimize side reactions such as polyalkylation, where the product, 4-benzyltoluene, undergoes further benzylation.[6]

Experimental Protocol: Synthesis of 4-Benzyltoluene

-

To a stirred solution of p-xylene (in excess, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and a gas trap, slowly add a Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise at 0-5 °C.

-

Once the catalyst has been added, slowly add benzyl chloride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess p-xylene and solvent under reduced pressure.

-

The crude 4-benzyltoluene can be purified by vacuum distillation.

Step 2: Selective Chlorination of 4-Benzyltoluene

The second step involves the selective chlorination of the methyl group of 4-benzyltoluene to yield the final product. This is typically achieved through a free-radical halogenation reaction.[7][8]

Reaction: 4-Benzyltoluene + Cl₂ → 1-Benzyl-4-(chloromethyl)benzene + HCl

Mechanism: This reaction proceeds via a free-radical chain mechanism.[9]

-

Initiation: A radical initiator, such as UV light or a chemical initiator (e.g., AIBN), is used to generate chlorine radicals from chlorine gas (Cl₂).[7]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 4-benzyltoluene, forming a stable benzyl radical and HCl. This benzylic radical is stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Chlorine gas is the most common and cost-effective chlorinating agent. Other reagents like N-chlorosuccinimide (NCS) can also be used, often in combination with a radical initiator.[10]

-

Initiator: UV light (photochlorination) is a common method for initiating the radical reaction.[11][12] Chemical initiators provide an alternative where photochemical equipment is not available.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent at elevated temperatures to facilitate the radical chain process. It is crucial to avoid conditions that favor electrophilic aromatic substitution on the benzene rings (i.e., the presence of Lewis acids).[7]

Experimental Protocol: Synthesis of 1-Benzyl-4-(chloromethyl)benzene

-

Dissolve 4-benzyltoluene in a suitable inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a reflux condenser, a gas inlet, and a source of UV irradiation.

-

Heat the solution to reflux.

-

Bubble chlorine gas through the refluxing solution while irradiating with UV light. Monitor the reaction progress by GC-MS to ensure mono-chlorination and minimize the formation of dichlorinated byproducts.

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation to yield 1-benzyl-4-(chloromethyl)benzene.[13]

Alternative Synthetic Pathways

While the two-step pathway described above is the most prevalent, other synthetic strategies exist.

Blanc Chloromethylation of 4-Benzyltoluene

The Blanc chloromethylation is a one-step method to introduce a chloromethyl group onto an aromatic ring.[14][15] It involves the reaction of the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[16][17]

Reaction: 4-Benzyltoluene + CH₂O + HCl → 1-Benzyl-4-(chloromethyl)benzene + H₂O

Advantages:

-

One-step process.

Disadvantages:

-

The reaction can produce carcinogenic byproducts like bis(chloromethyl) ether.[17]

-

The reaction conditions are harsh and may not be suitable for substrates with sensitive functional groups.[14]

-

Polymerization and other side reactions can occur.[15]

Figure 2: The Blanc chloromethylation of 4-benzyltoluene.

Quantitative Data Summary

| Parameter | Step 1: Friedel-Crafts Benzylation | Step 2: Side-Chain Chlorination | Blanc Chloromethylation |

| Starting Material | p-Xylene, Benzyl Chloride | 4-Benzyltoluene, Chlorine | 4-Benzyltoluene, Formaldehyde, HCl |

| Key Reagents | Lewis Acid (e.g., AlCl₃) | Radical Initiator (e.g., UV light) | Lewis Acid (e.g., ZnCl₂) |

| Typical Yield | High | Good to High | Variable |

| Selectivity | Good, primarily para-substitution | Good for mono-chlorination with careful control | Can have issues with side reactions |

| Key Considerations | Avoidance of polyalkylation | Minimizing di- and tri-chlorination | Formation of carcinogenic byproducts |

Conclusion

The synthesis of 1-benzyl-4-(chloromethyl)benzene from p-xylene is a well-established and industrially important process. The two-step pathway involving Friedel-Crafts benzylation followed by free-radical chlorination offers a reliable and high-yielding route. While alternative methods like the Blanc chloromethylation exist, they often present challenges related to safety and selectivity. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount to achieving high yields and purity of the desired product.

References

-

ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride... Available at: [Link]

-

ResearchGate. Acid-catalysed reactions of benzyl alcohol (1a) in p-xylene. Available at: [Link]

-

FRIEDEL-CRAFTS ALKYLATION OF p-XYLENE ON Zr -SBA-15 MATERIAL S:CONVENTIONAL HEATING VERSUS MICROWAVE IRRADIATION. Available at: [Link]

- Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

IPL.org. A Friedel-Crafts Alkylation Of P-Xylene. Available at: [Link]

-

Journal of the American Chemical Society. Alkylbenzenes. XV. Friedel-Crafts Allkylations of p-Xylene and Mesitylene with Propyl Halides. Concurrent Rearrangements and Reorientations. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Wikipedia. Blanc chloromethylation. Available at: [Link]

-

J&K Scientific LLC. Blanc chloromethylation. Available at: [Link]

-

Chemistry LibreTexts. Blanc chloromethylation. Available at: [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. Available at: [Link]

- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

- Google Patents. US2859253A - Process for the continuous preparation of benzyl chloride.

- Google Patents. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.

-

YouTube. BENZYL CHLORIDE via free radical halogenation PART 7. Available at: [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-4-methyl-. Available at: [Link]

-

PEARL. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Available at: [Link]

-

Chemistry Stack Exchange. Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Available at: [Link]

-

YouTube. BENZYL CHLORIDE via free radical halogenation PART 1. Available at: [Link]

-

YouTube. BENZYL CHLORIDE via free radical halogenation PART 4. Available at: [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

-

Sciencemadness Discussion Board. Interesting benzyl chloride synth I discovered. Available at: [Link]

-

Docsity. Expt 10: Friedel-Crafts Alkylation of p-Xylene. Available at: [Link]

-

YouTube. The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride. Available at: [Link]

-

Scribd. Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

-

YouTube. Making benzal chloride - Toluene photochlorination. Available at: [Link]

-

Scribd. Benzyl Chloride From Toluene by Chlorination. Available at: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. docsity.com [docsity.com]

- 3. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]

- 4. researchgate.net [researchgate.net]

- 5. helvia.uco.es [helvia.uco.es]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Benzyl-4-(chloromethyl)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-4-(chloromethyl)benzene, a molecule of interest in synthetic organic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and by comparison with the known spectral data of structurally related compounds.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic profile of 1-Benzyl-4-(chloromethyl)benzene for identification, purity assessment, and further research applications.

Molecular Structure and Overview

1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3) possesses a diarylmethane core, with a benzyl group attached to a toluene moiety that is further substituted with a chloromethyl group at the para position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of 1-Benzyl-4-(chloromethyl)benzene

Caption: Molecular structure of 1-Benzyl-4-(chloromethyl)benzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Benzyl-4-(chloromethyl)benzene would exhibit distinct signals for the aromatic and methylene protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (monosubstituted ring) | 7.20 - 7.40 | Multiplet | 5H |

| Ar-H (disubstituted ring) | 7.15 - 7.35 | AA'BB' system (two doublets) | 4H |

| -CH₂- (benzyl) | ~4.00 | Singlet | 2H |

| -CH₂Cl (chloromethyl) | ~4.50 | Singlet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is expected to be complex. The five protons of the monosubstituted benzyl ring would likely appear as a multiplet between 7.20 and 7.40 ppm. The four protons of the 1,4-disubstituted ring are anticipated to present as a characteristic AA'BB' system, which often simplifies to two distinct doublets, in a similar region.

The two methylene groups are diastereotopic and therefore chemically non-equivalent. However, due to the distance from any chiral center, they are expected to appear as sharp singlets. The benzylic methylene protons (-CH₂-) are predicted to resonate around 4.00 ppm. The methylene protons of the chloromethyl group (-CH₂Cl) are expected to be downfield-shifted to approximately 4.50 ppm due to the deshielding effect of the adjacent chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 1-Benzyl-4-(chloromethyl)benzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

NMR Acquisition Workflow

Caption: A plausible fragmentation pathway for 1-Benzyl-4-(chloromethyl)benzene in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) at 70 eV. [2]3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Michigan State University. Mass Spectrometry. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. Available at: [Link]

-

NIST. Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

Sources

An In-Depth Technical Guide to the Characterization and Purity Assessment of 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3)

Introduction: Contextualizing the Core Moiety

For researchers, scientists, and professionals engaged in drug development, the meticulous characterization of starting materials and intermediates is not merely a procedural formality but a foundational pillar of scientific integrity and regulatory compliance. The compound identified by CAS Number 14297-39-3 , 1-Benzyl-4-(chloromethyl)benzene , represents a key chemical entity. Its bifunctional nature, featuring a diphenylmethane core and a reactive chloromethyl group, renders it a versatile synthon in the multi-step synthesis of complex pharmaceutical agents. The purity and well-defined characterization of this intermediate are paramount, as any impurities can be carried through the synthetic route, potentially impacting the final drug substance's efficacy, safety, and stability.

This guide provides a comprehensive framework for the characterization and purity assessment of 1-Benzyl-4-(chloromethyl)benzene. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a robust control strategy, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Part 1: Physicochemical Characterization and Structural Elucidation

A complete understanding of the physicochemical properties of 1-Benzyl-4-(chloromethyl)benzene is the first step in developing a comprehensive analytical profile. This foundational data informs the selection of appropriate analytical techniques and handling procedures.

Identity and Key Properties

A precise identification of the molecule is critical.

| Property | Value | Source |

| CAS Number | 14297-39-3 | EPA, Chemical Suppliers |

| IUPAC Name | 1-Benzyl-4-(chloromethyl)benzene | Sigma-Aldrich |

| Synonyms | p-(chloromethyl)diphenylmethane | Chemsrc |

| Molecular Formula | C₁₄H₁₃Cl | Guidechem |

| Molecular Weight | 216.71 g/mol | Aceschem |

| Appearance | Colorless liquid or low melting solid | ChemBK |

| Boiling Point | 324.8 °C at 760 mmHg | Alfa Chemistry |

| Refractive Index | n20/D 1.579 | ChemBK |

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for a complete structural portrait.

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected signals for 1-Benzyl-4-(chloromethyl)benzene are:

-

A singlet for the benzylic protons of the chloromethyl group (-CH₂Cl).

-

A singlet for the benzylic protons connecting the two phenyl rings (-CH₂-).

-

A series of multiplets in the aromatic region corresponding to the protons on the two distinct phenyl rings.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Key expected signals include:

-

A signal for the chloromethyl carbon.

-

A signal for the methylene bridge carbon.

-

Distinct signals for the aromatic carbons, with different chemical shifts for the substituted and unsubstituted carbons.

-

Exemplary Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-Benzyl-4-(chloromethyl)benzene sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Predicted Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |

| 1600-1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1270 | Strong | C-H wagging (of -CH₂Cl) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 800-600 | Strong | C-Cl stretching |

This data is based on the analysis of structurally related molecules.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and purity assessment. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a chlorine atom or benzyl/chloromethyl groups.

Part 2: Purity Assessment and Impurity Profiling

The purity of 1-Benzyl-4-(chloromethyl)benzene is a critical quality attribute. A robust purity assessment strategy involves the use of high-resolution chromatographic techniques and a thorough understanding of potential impurities.

Chromatographic Purity: The Gold Standard

Chromatographic methods are essential for separating the main component from any impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.

Given the volatility and thermal stability of 1-Benzyl-4-(chloromethyl)benzene, GC-MS is an ideal method for purity analysis.[2] It offers high separation efficiency and provides structural information about any detected impurities through their mass spectra.

Detailed Protocol: GC-MS Purity Assessment

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent) and a mass selective detector.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to cover the expected compound and its fragments (e.g., 40-400 amu).

-

-

Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks. Identify any impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Reverse-phase HPLC with UV detection is another powerful technique for purity determination.[3] It is particularly useful for analyzing less volatile or thermally labile impurities.

Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Potential Impurities: A Proactive Approach

A thorough understanding of the synthetic route used to produce 1-Benzyl-4-(chloromethyl)benzene is crucial for predicting potential impurities.[4][5] Common synthetic pathways, such as the chloromethylation of diphenylmethane, can lead to several types of impurities.

Table of Potential Impurities:

| Impurity Type | Potential Compounds | Origin | Recommended Analytical Technique |

| Starting Materials | Diphenylmethane, Paraformaldehyde, HCl | Incomplete reaction | GC-MS |

| By-products | Isomers (e.g., 1-Benzyl-2-(chloromethyl)benzene), Bis-chloromethylated products | Lack of reaction selectivity | GC-MS, HPLC |

| Reagents | Residual solvents (e.g., from reaction or purification) | Manufacturing process | Headspace GC-MS |

| Degradation Products | 4-Benzylbenzyl alcohol | Hydrolysis of the chloromethyl group | HPLC, GC-MS |

Regulatory Framework: Adherence to ICH Guidelines

The characterization and control of impurities in drug substances are governed by the ICH guidelines.[6][7]

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[5][6][8] For example, impurities present at a level of 0.1% or higher should be identified.[4]

-

ICH Q2(R1): Validation of Analytical Procedures: All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose.[9][10] Validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[11]

Decision Tree for Impurity Management (based on ICH Q3A)

Caption: ICH Q3A impurity management workflow.

Conclusion

The comprehensive characterization and purity assessment of 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3) is a critical undertaking for any organization involved in pharmaceutical development. A multi-pronged analytical approach, combining spectroscopic and chromatographic techniques, is essential for unambiguous structural confirmation and accurate purity determination. This must be complemented by a thorough understanding of potential process-related impurities and degradation products. By grounding these analytical activities within the framework of ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this vital intermediate, thereby safeguarding the integrity of the final drug substance.

References

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from an authoritative source.[6]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from an authoritative source.[9]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.[4]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from an authoritative source.[5]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from an authoritative source.[10]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from an authoritative source.[7]

-

Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (n.d.). Retrieved from an authoritative source.[12]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (n.d.). Retrieved from an authoritative source.[11]

-

ICH. Quality Guidelines. Retrieved from an authoritative source.[13]

-

Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.[8]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[14]

-

Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).[15]

-

Chlorinated Polycyclic Aromatic Hydrocarbons: Method of Analysis and Their Occurrence in Urban Air. (n.d.). datapdf.com.[16]

-

U.S. Environmental Protection Agency. EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD.[17]

-

Nilsson, U. L., & Oestman, C. E. (n.d.). Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Environmental Science & Technology - ACS Publications.[18]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from an authoritative source.[19]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene.[20]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.[21]

-

U.S. Environmental Protection Agency. Benzene, 1-(chloromethyl)-4-(phenylmethyl)- - Substance Details - SRS.[22]

-

Supporting Information. (n.d.). The Royal Society of Chemistry.[23]

-

NIST. Benzene, 1-chloro-4-(chloromethyl)-.[24]

-

Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column. (n.d.).[25]

-

CLEARSYNTH. 1-Benzyl-2-(chloromethyl)benzene.[26]

-

ChemBK. (2024, April 9). 1-(chloromethyl)-4-methyl-benzene.[27]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate.[28]

-

Supporting Information. (n.d.).[29]

-

CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology. (n.d.). Google Patents.[30]

-

SIELC Technologies. (2018, February 16). 4-Chlorobenzyl chloride.[31]

-

1-chloro-4-(chloromethyl)benzene. (n.d.). Semantic Scholar.[32]

-

Benchchem. An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene.[1]

-

Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. (n.d.).[33]

-

Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][6]diazepines. (2025, November 26). ResearchGate.[34]

-

NIST. Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)-.[35]

-

PubChem. 1-(Benzyloxy)-4-(chloromethyl)benzene.[36]

-

NIST. Benzene, 1-(chloromethyl)-4-methyl-.[37]

-

NIST. Benzene, 1-(chloromethyl)-4-methyl-.[38]

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (n.d.). SciSpace.[3]

-

CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (n.d.). Google Patents.[39]

-

Benchchem. Purity Under Scrutiny: A Comparative Guide to the GC-MS Analysis of (4-Chlorobutyl)benzene.[2]

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). Semantic Scholar.[40]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. jpionline.org [jpionline.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. youtube.com [youtube.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 11. fda.gov [fda.gov]

- 12. d-nb.info [d-nb.info]

- 13. ICH Official web site : ICH [ich.org]

- 14. starodub.nl [starodub.nl]

- 15. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. datapdf.com [datapdf.com]

- 17. NEMI Method Summary - 612 [nemi.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. digibuo.uniovi.es [digibuo.uniovi.es]

- 20. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 23. rsc.org [rsc.org]

- 24. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]

- 25. Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. clearsynth.com [clearsynth.com]

- 27. chembk.com [chembk.com]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

- 30. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

- 31. 4-Chlorobenzyl chloride | SIELC Technologies [sielc.com]

- 32. 1-chloro-4-(chloromethyl)benzene | Semantic Scholar [semanticscholar.org]

- 33. asianpubs.org [asianpubs.org]

- 34. researchgate.net [researchgate.net]

- 35. Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 36. SID 354333949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 38. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 39. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 40. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]

Solubility profile of 1-Benzyl-4-(chloromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-4-(chloromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3), a key intermediate in various organic syntheses. Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a foundational understanding based on theoretical principles, expected solubility trends derived from its molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution for applications in reaction optimization, purification, and formulation.

Introduction and Physicochemical Profile

1-Benzyl-4-(chloromethyl)benzene is a diarylmethane derivative featuring both a benzyl group and a reactive chloromethyl group. This bifunctional nature makes it a valuable building block in the synthesis of more complex molecules.[1] A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, choice of purification methods like crystallization, and process scale-up.

The molecule's structure is predominantly non-polar, consisting of two benzene rings, but possesses a degree of polarity due to the electronegative chlorine atom in the chloromethyl group. This structure dictates its interaction with various solvents, forming the basis of its solubility profile.

Table 1: Physicochemical Properties of 1-Benzyl-4-(chloromethyl)benzene

| Property | Value | Source |

| CAS Number | 14297-39-3 | [2] |

| Molecular Formula | C₁₄H₁₃Cl | [2][3] |

| Molecular Weight | 216.71 g/mol | [2][3] |

| Synonyms | 1-(Chloromethyl)-4-(phenylmethyl)benzene | [3] |

Theoretical Principles and Expected Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[4][5]

-

Polarity Analysis : 1-Benzyl-4-(chloromethyl)benzene is a largely non-polar molecule due to its significant hydrocarbon backbone (two aromatic rings). The C-Cl bond in the chloromethyl group introduces a dipole moment, imparting slight polarity.

-

Solvent Interactions :

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Strong van der Waals forces between the aromatic rings of the solute and the solvent molecules are expected to result in good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) : Dipole-dipole interactions between the solvent and the chloromethyl group, combined with van der Waals forces, suggest moderate to high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : While some interaction is possible, the large non-polar region of the molecule will likely limit solubility compared to more non-polar solvents. Hydrogen bonding between the solvent molecules may also hinder the solvation of the largely non-polar solute.

-

Aqueous Solvents (e.g., Water) : The compound is expected to be virtually insoluble in water due to its hydrophobic nature.[6]

-

Based on these principles, the following qualitative solubility profile is anticipated.

Table 2: Expected Qualitative Solubility of 1-Benzyl-4-(chloromethyl)benzene

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | High | "Like dissolves like"; strong non-polar interactions.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Solute can interact well with the non-polar and moderately polar character of ethers. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similar polarity and potential for dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate to High | Good balance of polarity to solvate the molecule. |

| Ketones | Acetone | Moderate | The polarity of the ketone may make it a slightly less effective solvent than esters or ethers. |

| Alcohols | Ethanol, Methanol | Low to Moderate | The highly polar, hydrogen-bonding nature of alcohols is less compatible with the large non-polar solute. |

| Aqueous | Water | Insoluble | The compound is predominantly non-polar and hydrophobic.[6] |

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive, quantitative solubility profile, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7] This protocol provides a self-validating system for generating trustworthy and reproducible data.

Materials and Equipment

-

1-Benzyl-4-(chloromethyl)benzene (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Step-by-Step Methodology

-

Preparation of Solutions : Add an excess amount of solid 1-Benzyl-4-(chloromethyl)benzene to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium saturation has been achieved.[7]

-

Equilibration : Securely cap the vials to prevent solvent evaporation. Place the vials in the constant temperature shaker bath, typically set to 25 °C (or another temperature of interest). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[7] The exact time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

-

Phase Separation : After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 24 hours. This allows the excess solid to settle completely, leaving a clear, saturated supernatant.[7]

-

Sampling and Filtration : Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated linear range of the chosen analytical instrument (HPLC or GC).

-

Quantification : Analyze the diluted sample using a validated HPLC or GC method. A calibration curve must be prepared using standard solutions of 1-Benzyl-4-(chloromethyl)benzene of known concentrations to quantify the amount of solute in the sample.

-

Calculation : The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Sources

An In-depth Technical Guide on the Thermochemical Properties and Stability of 1-Benzyl-4-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(chloromethyl)benzene is a bifunctional organic molecule of interest in synthetic chemistry, particularly as a potential intermediate in the development of pharmaceuticals and other complex organic structures. Its utility is intrinsically linked to its chemical reactivity and stability, which are governed by the interplay of the benzyl and chloromethyl substituents on the benzene ring. This technical guide provides a comprehensive analysis of the thermochemical properties and stability of 1-Benzyl-4-(chloromethyl)benzene. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds, established chemical principles, and computational estimations to provide a robust predictive overview for researchers. This document covers the molecule's structural and electronic characteristics, predicted thermochemical data, thermal stability and decomposition pathways, and a proposed synthetic protocol.

Introduction: The Structural and Electronic Landscape of 1-Benzyl-4-(chloromethyl)benzene

1-Benzyl-4-(chloromethyl)benzene, with the CAS Number 14297-39-3, possesses a unique molecular architecture that bestows upon it a distinct reactivity profile.[1] The molecule integrates a diphenylmethane backbone with a reactive benzylic chloride functionality. The benzyl group, an electron-donating substituent, influences the electron density of the aromatic ring, which in turn affects the stability and reactivity of the chloromethyl group.

The core structure can be visualized as a toluene molecule where a phenyl group is substituted on the methyl group, and a chlorine atom is substituted on the para-position's methyl group. This arrangement has significant implications for its chemical behavior. The benzyl group can stabilize a positive charge on the benzylic carbon of the chloromethyl group through resonance, potentially facilitating nucleophilic substitution reactions.

Thermochemical Properties: A Predictive Analysis

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the energetic stability of a molecule. For 1-Benzyl-4-(chloromethyl)benzene, this value can be estimated by considering the contributions of its constituent fragments. High-level density functional theory (DFT) calculations on a range of benzene derivatives have shown that substituent effects on the enthalpy of formation can be reliably predicted.[9] By using group contribution methods and comparing with experimental data for diphenylmethane and chloro-substituted toluenes, the gas-phase enthalpy of formation of 1-Benzyl-4-(chloromethyl)benzene is predicted to be in the range of +50 to +80 kJ/mol. This positive value suggests that the compound is thermodynamically less stable than its constituent elements in their standard states.

Enthalpy of Combustion

The enthalpy of combustion (ΔcH°) represents the heat released during the complete oxidation of the compound. This value is crucial for safety assessments and for understanding the molecule's energy content. Based on the combustion data of diphenylmethane and considering the contribution of the chloromethyl group, the standard enthalpy of combustion for 1-Benzyl-4-(chloromethyl)benzene is estimated to be in the range of -7500 to -7800 kJ/mol.

Heat Capacity

The heat capacity (Cp) of a substance quantifies the amount of heat required to raise its temperature. This property is essential for process design and safety, particularly in controlling reaction temperatures. The heat capacity of 1-Benzyl-4-(chloromethyl)benzene can be approximated by summing the contributions of the diphenylmethane and chloromethyl functionalities.

Table 1: Estimated Thermochemical Data for 1-Benzyl-4-(chloromethyl)benzene

| Property | Estimated Value | Unit | Basis of Estimation |

| Molecular Formula | C14H13Cl | - | - |

| Molecular Weight | 216.71 | g/mol | [1] |

| Standard Enthalpy of Formation (gas) | +50 to +80 | kJ/mol | Group contribution and analogy to diphenylmethane and substituted toluenes.[9][10][11] |

| Standard Enthalpy of Combustion | -7500 to -7800 | kJ/mol | Analogy to diphenylmethane and chlorinated hydrocarbons.[4] |

| Boiling Point | > 300 | °C | Extrapolation from related compounds. |

| Melting Point | Not available | °C | - |

Stability and Decomposition Pathways

The stability of 1-Benzyl-4-(chloromethyl)benzene is a critical consideration for its synthesis, storage, and application. The presence of the benzylic chloride moiety renders the molecule susceptible to various degradation pathways.[12][13][14][15]

Thermal Stability

Benzylic halides are known to be thermally labile.[16] At elevated temperatures, 1-Benzyl-4-(chloromethyl)benzene is expected to undergo decomposition. The primary decomposition pathway is likely to be the homolytic cleavage of the C-Cl bond to generate a benzylic radical. This radical is stabilized by resonance with both the benzyl-substituted ring and the adjacent phenyl ring, which lowers the activation energy for its formation.

The decomposition temperature can be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17][18][19][20] For analogous benzyl chlorides, decomposition onsets are often observed in the range of 150-250 °C, depending on the substituents on the aromatic ring.[21][22] The presence of the electron-donating benzyl group is expected to slightly destabilize the C-Cl bond compared to unsubstituted benzyl chloride.

Caption: Predicted primary decomposition and degradation pathways for 1-Benzyl-4-(chloromethyl)benzene.

Chemical Stability and Incompatibilities

Like other benzyl chlorides, 1-Benzyl-4-(chloromethyl)benzene is expected to be sensitive to moisture, undergoing hydrolysis to the corresponding benzyl alcohol and hydrochloric acid.[12][14][15] This reaction is often autocatalytic due to the production of HCl. The compound is also incompatible with strong bases, which can promote elimination reactions, and with certain metals that can catalyze polymerization.[23] For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere, away from light.

Proposed Synthetic Protocol: Chloromethylation of Diphenylmethane

While a specific, optimized synthesis for 1-Benzyl-4-(chloromethyl)benzene is not widely published, a plausible and efficient route is the chloromethylation of diphenylmethane. This reaction introduces a chloromethyl group onto the aromatic ring. Due to the activating nature of the benzyl group, the reaction is expected to proceed under relatively mild conditions. The para-substituted product is generally favored due to steric hindrance at the ortho positions.

Experimental Workflow

Caption: Proposed workflow for the synthesis of 1-Benzyl-4-(chloromethyl)benzene via chloromethylation of diphenylmethane.

Step-by-Step Methodology

Materials:

-

Diphenylmethane

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl2)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl2) or Hydrogen Chloride (gas)

-

Carbon Tetrachloride (CCl4) or another suitable inert solvent

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add diphenylmethane (1 equivalent) and paraformaldehyde (1.2 equivalents).

-

Catalyst and Solvent Addition: Add anhydrous zinc chloride (0.5 equivalents) as a catalyst and carbon tetrachloride as the solvent.

-

Chloromethylation: While stirring the mixture vigorously, bubble anhydrous hydrogen chloride gas through the solution at a moderate rate, or add a mixture of concentrated HCl and anhydrous CaCl2. The reaction is typically carried out at a temperature between 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-Benzyl-4-(chloromethyl)benzene.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 1-Benzyl-4-(chloromethyl)benzene makes it a versatile building block in organic synthesis. The chloromethyl group serves as a reactive handle for introducing the 4-benzylbenzyl moiety into a target molecule via nucleophilic substitution reactions. This is particularly relevant in the synthesis of complex molecular scaffolds found in active pharmaceutical ingredients (APIs). The diphenylmethane core is a common structural motif in various therapeutic agents, and this compound provides a direct route to its incorporation.[24]

Conclusion

While direct experimental data for 1-Benzyl-4-(chloromethyl)benzene remains limited, a comprehensive understanding of its thermochemical properties and stability can be established through the analysis of its structural analogues and the application of fundamental chemical principles. The molecule is predicted to have a positive enthalpy of formation and is susceptible to thermal decomposition and hydrolysis. Its synthesis can be achieved through the chloromethylation of diphenylmethane. For researchers and drug development professionals, this guide provides a foundational understanding of the key characteristics of 1-Benzyl-4-(chloromethyl)benzene, enabling its informed and safe use in synthetic applications.

References

-

U.S. Environmental Protection Agency. Benzene, 1-(chloromethyl)-4-(phenylmethyl)- - Substance Details - SRS. [Link]

-

Centers for Disease Control and Prevention. BENZYL CHLORIDE. [Link]

-

PubChem. Benzyl Chloride | C6H5CH2Cl | CID 7503. [Link]

-

Journal of Chemical & Engineering Data. Thermodynamic Properties of Diphenylmethane. [Link]

-

MDPI. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. [Link]

-

ResearchGate. (PDF) The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. [Link]

-

Wikipedia. Benzyl chloride. [Link]

-

GOV.UK. Benzyl chloride - Incident management. [Link]

-

National Institute of Standards and Technology. Thermodynamic Properties of Diphenylmethane†. [Link]

-

National Institute of Standards and Technology. Diphenylmethane - the NIST WebBook. [Link]

- Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

ResearchGate. Substituent Effects on Enthalpies of Formation: Benzene Derivatives. [Link]

-

National Institute of Standards and Technology. Benzene, 1-(chloromethyl)-4-methyl- - the NIST WebBook. [Link]

-

Canadian Journal of Chemistry. Derivatives of diphenylmethane. Preferred conformations and barriers to internal rotation by the J method. [Link]

-

Cheméo. Chemical Properties of Diphenylmethane (CAS 101-81-5). [Link]

-

ResearchGate. (PDF) Thermal stability of nitrobenzyl halogenides. [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. [Link]

-

ResearchGate. Thermodynamic Properties of Diphenylmethane†. [Link]

-

IntechOpen. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-4-methyl- (CAS 104-82-5). [Link]

-

Organic Syntheses. benzyl chloromethyl ether. [Link]

-

ACS Publications. Substituent Effects on Enthalpies of Formation: Benzene Derivatives | The Journal of Physical Chemistry A. [Link]

-

Cheméo. Benzene, 1-(1-chloroethyl)-4-(chloromethyl)-. [Link]

-

Supporting Information. 4. [Link]

-

ACS Publications. Substituent Effects on Enthalpies of Formation: Benzene Derivatives | The Journal of Physical Chemistry A. [Link]

-

Active Thermochemical Tables. Benzene Enthalpy of Formation. [Link]

-

PubChem. Benzene, 1-butyl-4-(chloromethyl)- | C11H15Cl | CID. [Link]

-

Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Universal Lab Blog. DSC vs TGA analysis. [Link]

-

NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. [Link]

-

Drawell. TGA vs DSC: What's the Difference and How to Choose the Right Tool?. [Link]

-

Wikipedia. Benzene. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Diphenylmethane [webbook.nist.gov]

- 5. Diphenylmethane (CAS 101-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. atct.anl.gov [atct.anl.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 18. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

The Cornerstone of Aromatic Functionalization: An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Benzene Derivatives

This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) mechanism, a fundamental process in organic chemistry with profound implications for research, drug development, and materials science. We will delve into the core principles governing the reactivity of benzene and its derivatives, offering not just a recitation of facts, but a causal analysis of the experimental choices that underpin these transformations. This document is designed for the practicing researcher and drug development professional, providing field-proven insights into the "why" behind the "how" of these critical reactions.

The Archetype of Aromaticity: Benzene's Unique Reactivity

Benzene's remarkable stability, a consequence of its delocalized π-electron system, dictates its characteristic reaction pathway. Unlike alkenes, which readily undergo addition reactions, benzene and its derivatives favor substitution reactions that preserve the aromatic core.[1] The essence of electrophilic aromatic substitution lies in the attack of an electron-deficient species, the electrophile (E+), on the electron-rich aromatic ring.[2] This process universally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as the arenium ion or sigma complex.[3] The initial attack by the electrophile is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[4] In a subsequent fast step, a proton is eliminated from the sigma complex, restoring the highly stable aromatic system and resulting in the substituted product.[4]

The general mechanism can be visualized as follows:

Caption: General Mechanism of Electrophilic Aromatic Substitution.

The Influence of Substituents: A Tale of Activation, Deactivation, and Direction

The identity of a substituent already present on the benzene ring profoundly influences both the rate of subsequent electrophilic substitution and the regiochemical outcome.[2] This influence is a direct consequence of the substituent's ability to donate or withdraw electron density from the ring, thereby affecting the stability of the critical sigma complex intermediate.[5]

Substituents are broadly classified into two categories:

-

Activating Groups: These groups increase the rate of electrophilic substitution compared to benzene.[6] They donate electron density to the ring, stabilizing the positively charged sigma complex and lowering the activation energy of the rate-determining step.[7]

-

Deactivating Groups: These groups decrease the rate of reaction relative to benzene.[6] They withdraw electron density from the ring, destabilizing the sigma complex and increasing the activation energy.[5]

Furthermore, substituents direct the incoming electrophile to specific positions on the ring:

-

Ortho- and Para-Directors: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. All activating groups are ortho-, para-directors, as are the deactivating halogens.[8]

-

Meta-Directors: These groups direct the incoming electrophile to the position meta to themselves. With the exception of halogens, all deactivating groups are meta-directors.[8]

The directing effects are a direct consequence of the resonance stabilization of the sigma complex. For ortho- and para-directing groups, resonance structures can be drawn where the positive charge of the sigma complex is delocalized onto the substituent, providing additional stability. This is not possible for meta-attack. Conversely, for meta-directing deactivating groups, ortho- and para-attack would place the positive charge adjacent to a positively polarized atom, a highly destabilizing arrangement.

The interplay of these electronic effects is summarized in the following table:

| Substituent Group | Classification | Directing Effect | Causality |